molecular formula C22H29N3O5S2 B2522501 methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449782-45-0

methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2522501
CAS No.: 449782-45-0
M. Wt: 479.61
InChI Key: ZAHKIFCUCHRWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C22H29N3O5S2 and its molecular weight is 479.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

The chemical compound has not been directly identified in the literature; however, research related to structurally similar compounds provides insights into potential applications in synthetic organic chemistry. For instance, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems illustrates the compound's relevance in creating pyridothienopyrimidine derivatives, which are important in the development of new pharmacologically active molecules (Bakhite et al., 2005). Such compounds are synthesized from precursors that share functional groups with the compound of interest, underlining its potential utility in generating novel heterocyclic compounds.

Catalysis and Annulation Reactions

The compound's structural framework suggests its utility in catalysis and annulation reactions. For example, ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, highlights the role of similar structures in facilitating regioselective synthesis of tetrahydropyridines with significant yields (Zhu et al., 2003). This demonstrates the compound's potential applicability in creating complex molecules through efficient catalytic processes.

Potential Anti-inflammatory and Analgesic Properties

Research on compounds structurally related to the query molecule, such as methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, indicates potential anti-inflammatory properties, suggesting possible pharmacological applications of the compound (Moloney, 2001). Additionally, modifications in the pyridine moiety, similar to those in the query compound, have been explored to enhance analgesic properties, further implying its relevance in medicinal chemistry (Ukrainets et al., 2015).

Heterocyclic Chemistry Applications

The involvement of related compounds in the synthesis of heterocyclic derivatives, such as tetrahydropyridothienopyrimidines and benzimidazoles, underscores the importance of the compound for the development of new materials with potential electronic, optical, and biological properties (Medvedeva et al., 2010). These applications indicate the compound's versatility in contributing to diverse fields of research, including pharmaceuticals, materials science, and organic synthesis.

Properties

IUPAC Name

methyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S2/c1-21(2)12-15-16(20(27)30-7)19(31-17(15)22(3,4)24-21)23-18(26)13-8-10-14(11-9-13)32(28,29)25(5)6/h8-11,24H,12H2,1-7H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHKIFCUCHRWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.